molecular formula C17H18O2S B1360535 3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone CAS No. 898775-70-7

3-(4-Methoxyphenyl)-4'-thiomethylpropiophenone

Cat. No.: B1360535
CAS No.: 898775-70-7
M. Wt: 286.4 g/mol
InChI Key: NRYXTTSVRCBTTO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, a thiomethyl group, and a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and thiomethylpropiophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium hydroxide in a solvent like ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

    Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and thiomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or thiolate ions can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The methoxy and thiomethyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The propiophenone backbone provides structural rigidity, enhancing its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylpropiophenone: Lacks the thiomethyl group, resulting in different reactivity and applications.

    4-Thiomethylphenylpropiophenone:

Uniqueness

3-(4-Methoxyphenyl)-4’-thiomethylpropiophenone is unique due to the presence of both methoxy and thiomethyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYXTTSVRCBTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644268
Record name 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-70-7
Record name 3-(4-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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